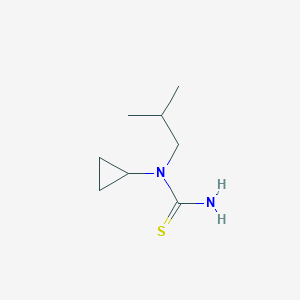![molecular formula C21H26O B12583098 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol CAS No. 194731-48-1](/img/structure/B12583098.png)
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxyl group and a biphenyl system with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of Biphenyl System: The initial step involves the coupling of 4-bromopropylbenzene with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Cyclohexane Ring Formation: The biphenyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The resulting ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The biphenyl system can be hydrogenated to form a fully saturated cyclohexane derivative using hydrogen gas and a palladium catalyst.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: 4-[4-(4-Propylphenyl)phenyl]cyclohexanone.
Reduction: 4-[4-(Cyclohexyl)phenyl]cyclohexan-1-ol.
Substitution: 4-[4-(4-Alkylphenyl)phenyl]cyclohexan-1-ol.
Scientific Research Applications
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl system can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-(4-Propylphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a biphenyl system. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
194731-48-1 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[4-(4-propylphenyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H26O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-11,20-22H,2-3,12-15H2,1H3 |
InChI Key |
LLTYIHJXPJEQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)

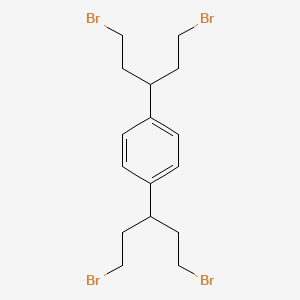
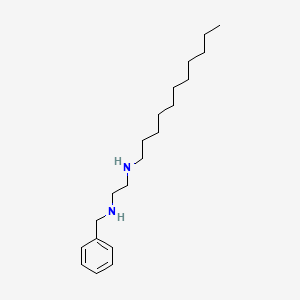

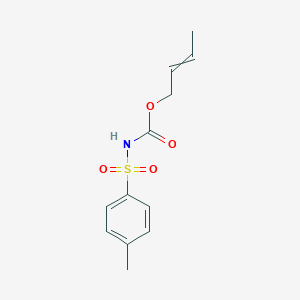
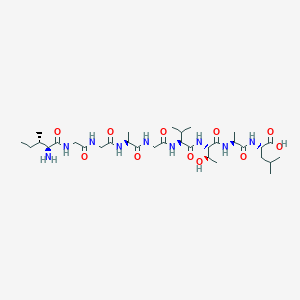

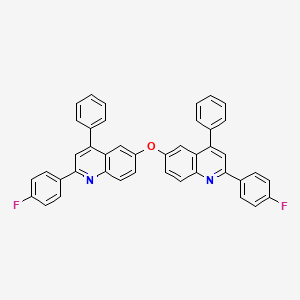
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
